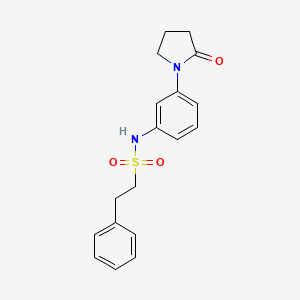

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18-10-5-12-20(18)17-9-4-8-16(14-17)19-24(22,23)13-11-15-6-2-1-3-7-15/h1-4,6-9,14,19H,5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIBGFHSUHHRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are subsequently reduced .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group or the pyrrolidinone ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in research:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may reduce the proliferation of cancer cells.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, including resistant types.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.

Therapeutic Applications

The potential therapeutic applications of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide include:

- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Infection Control : As an antimicrobial agent against resistant bacterial strains.

- Management of Inflammatory Diseases : For conditions such as arthritis and other inflammatory disorders.

Case Studies

Several case studies highlight the efficacy of this compound:

Cancer Cell Line Studies

- Methodology : In vitro cytotoxicity assays were conducted using human cancer cell lines.

- Key Findings : Significant cytotoxicity was observed at micromolar concentrations, linked to apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

- Study Focus : Evaluated activity against Methicillin-resistant Staphylococcus aureus (MRSA).

- Results : The compound demonstrated promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.

Inflammatory Disease Models

- Animal Testing : Administered in models of arthritis.

- Outcomes : Reduced swelling and pain scores were noted compared to control groups.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Summary of Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mechanism of Action

The mechanism of action of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several sulfonamide derivatives, particularly those targeting AKR1C3 or featuring phenyl-substituted sulfonamides. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Pharmacological Implications

- SN33638: This compound demonstrates low nanomolar potency against AKR1C3, an enzyme implicated in steroid metabolism and cancer progression. Its selectivity (>300-fold over other AKR1C isoforms) is attributed to the synergistic effects of the 2-oxopyrrolidin moiety and piperidine-sulfonamide group .

- This compound: The substitution at the 3-position (vs. 4 in SN33638) may alter steric interactions with AKR1C3’s active site.

- N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide: The 2-aminoethyl substituent introduces a polar amine group, which may enhance solubility but reduce target affinity compared to cyclic amides like 2-oxopyrrolidin .

Physicochemical Properties

- 2-Oxopyrrolidin vs. Aminoethyl: The 2-oxopyrrolidin group in the target compound and SN33638 provides a rigid, planar structure favorable for enzyme active-site binding. In contrast, the flexible 2-aminoethyl group in the compound may reduce binding specificity.

- Substituent Position : The 3-position substitution in the target compound could disrupt π-π stacking or hydrogen-bonding networks critical for AKR1C3 inhibition, as seen in 4-substituted analogs like SN33636.

Biological Activity

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 336.42 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects against a range of gram-positive and gram-negative bacteria.

- Modulation of Neurotransmitter Systems : The oxopyrrolidine moiety may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine levels.

- Anti-inflammatory Effects : Compounds with sulfonamide groups have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antidepressant-like effects | Modulation of serotonin pathways | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, supporting its potential use as an antibacterial agent.

Case Study 2: Neuropharmacological Effects

In a preclinical model assessing anxiety-like behavior, administration of the compound resulted in reduced anxiety levels compared to control groups. Behavioral assays indicated increased exploratory behavior, suggesting anxiolytic properties.

Case Study 3: Anti-inflammatory Activity

Research demonstrated that the compound could reduce inflammation in a murine model of arthritis. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, and how can purity be optimized?

- Answer : Synthesis typically involves coupling 2-phenylethanesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline in a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane) under nitrogen .

- Key steps :

- Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates.

- Purify via column chromatography using a gradient elution (e.g., hexane/ethyl acetate).

- Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonamide protons at δ 7.5–8.0 ppm; pyrrolidinone carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~423.16 g/mol) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .

Q. What biological targets or mechanisms are associated with this compound?

- Answer : Similar sulfonamide derivatives inhibit microtubule polymerization by binding to the colchicine site, disrupting mitosis in cancer cells . Preliminary studies suggest activity against carbonic anhydrase isoforms (e.g., CA-IX) due to the sulfonamide pharmacophore .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of substituents to enhance bioactivity?

- Answer :

- Pyrrolidinone ring : Replace with imidazolidinone to evaluate effects on microtubule binding affinity (e.g., PYB-SOs vs. PIB-SOs in showed 10-fold potency differences) .

- Phenyl group substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability and target binding .

- Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents based on binding energy scores .

Q. What computational methods are suitable for analyzing the compound’s binding mode to biological targets?

- Answer :

- Molecular docking : Align the compound with the colchicine-binding site (PDB: 1SA0) using software like Schrödinger Maestro. Focus on hydrogen bonds with β-tubulin residues (e.g., Asn101, Lys254) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on the pyrrolidinone ring puckering (Cremer-Pople parameters: θ = 10–15°, φ = 0–30°) .

- Validate torsional angles : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify deviations >5° .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in biological activity data across studies?

- Answer :

- Replicate assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ values in triplicate) .

- Control variables : Check solvent effects (DMSO concentration ≤0.1%) and cell line authenticity (STR profiling) .

- Cross-reference : Compare with structurally similar compounds (e.g., thiophene-sulfonamide analogs in ) to identify trends .

Q. Why might solubility vary significantly between batches, and how can this be mitigated?

- Answer :

- Causes : Polymorphism or residual solvents (e.g., ethyl acetate vs. DMF) altering crystallization .

- Solutions :

- Use amorphous solid dispersions with PVP-K30 to enhance aqueous solubility.

- Characterize via DSC to detect polymorphic transitions above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.